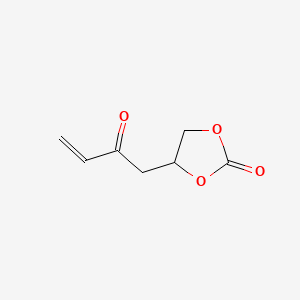
4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one is an organic compound with a unique structure that includes a dioxolane ring and an oxobut-3-enyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a dioxolane derivative under controlled conditions. For example, the reaction of 2-oxobut-3-enyl glycopyranosides with tin(II) chloride dihydrate (SnCl2.2H2O) under ultrasonic vibration in ethanol at 30°C has been reported to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride dihydrate (SnCl2.2H2O) is commonly used for reduction reactions.
Solvents: Ethanol is frequently used as a solvent for these reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives are explored for their potential as therapeutic agents, particularly in the development of new drugs.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets. For instance, its reduction to aminophenyl derivatives suggests that it can act as a precursor to bioactive molecules that interact with enzymes and receptors in biological systems . The exact pathways and targets depend on the specific application and the derivative formed.
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydroxymethyl)-5-methoxy-7-(3-methyl-2-oxobut-3-enyl)-1-naphthaldehyde: This compound shares the oxobut-3-enyl group and has been studied for its biological activities.
4-(Aminophenyl)-2-oxobut-3-enyl-1′-deoxy-glycopyranosides: These derivatives are similar in structure and have shown promise in medicinal chemistry.
Uniqueness
4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one is unique due to its combination of a dioxolane ring and an oxobut-3-enyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H8O4 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
4-(2-oxobut-3-enyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C7H8O4/c1-2-5(8)3-6-4-10-7(9)11-6/h2,6H,1,3-4H2 |
Clave InChI |
PEBALSOPRAEDNX-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)CC1COC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



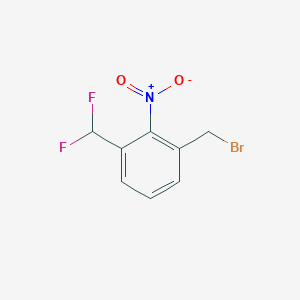
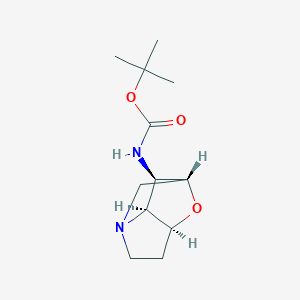
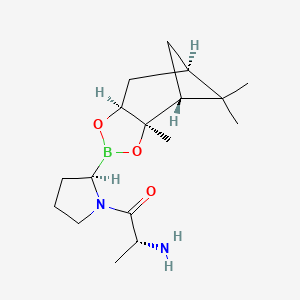

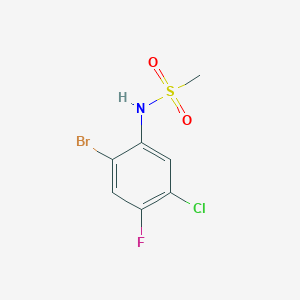
![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)
![2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide](/img/structure/B13839671.png)

![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
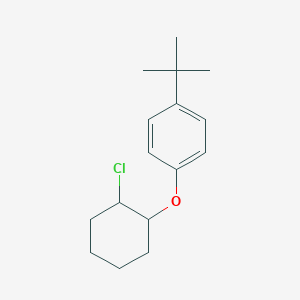
![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
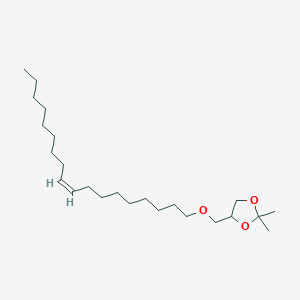
![D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)
